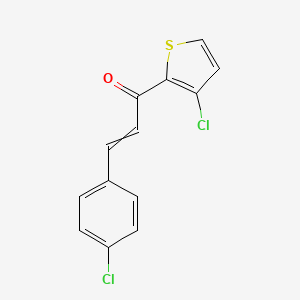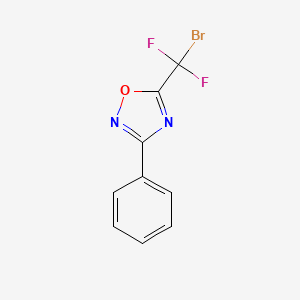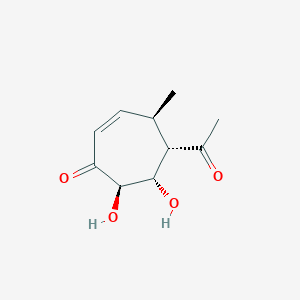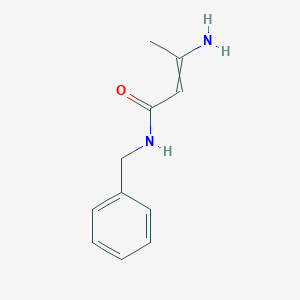![molecular formula C23H20Cl2 B15167063 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene CAS No. 649556-26-3](/img/structure/B15167063.png)
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a toluene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorostyrene under specific conditions. The reaction is catalyzed by a palladium complex in the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like hydroxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated butyl derivatives.
Substitution: Formation of hydroxyl-substituted derivatives.
Scientific Research Applications
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Known for its use in the production of polysulfone plastics.
4,4’-Dichlorobenzophenone: Used in the synthesis of other organic compounds and materials.
Uniqueness
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene stands out due to its unique combination of a butenyl chain and toluene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
649556-26-3 |
|---|---|
Molecular Formula |
C23H20Cl2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methylbenzene |
InChI |
InChI=1S/C23H20Cl2/c1-17-5-7-18(8-6-17)3-2-4-23(19-9-13-21(24)14-10-19)20-11-15-22(25)16-12-20/h4-16H,2-3H2,1H3 |
InChI Key |
YUDKOPYWSGHIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)



![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)


![2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-](/img/structure/B15167037.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)


